molecular formula C10H17N3 B7587678 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole

3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole

Cat. No. B7587678
M. Wt: 179.26 g/mol
InChI Key: NSHJCPFDSMJFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the triazole family and has a cyclic structure containing three carbon atoms and one nitrogen atom. The unique structure of this compound makes it an attractive target for synthesis and study.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole is not fully understood. However, studies have shown that this compound may act by inhibiting specific enzymes or proteins in the body that are involved in disease progression. For example, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have also investigated the biochemical and physiological effects of 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole. These studies have shown that this compound has the ability to modulate various signaling pathways in the body, leading to changes in gene expression and protein activity. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole in lab experiments is its unique structure, which makes it a valuable tool for studying the mechanisms of various biological processes. Additionally, this compound has been shown to have low toxicity, making it a safe choice for use in experiments. However, one limitation is that the synthesis of this compound can be challenging and time-consuming, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole. One area of interest is its potential use in combination with other therapeutic agents to enhance their efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Finally, the development of more efficient and cost-effective synthesis methods may increase the availability of this compound for use in experiments.

Synthesis Methods

The synthesis of 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole can be achieved through several methods. One common method involves the reaction of 3-cyclopropyl-1,2,4-oxadiazole with 2,2-dimethylpropylamine in the presence of a catalyst such as sodium hydride. Another method involves the reaction of 3-cyclopropyl-1,2,4-triazole with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.

Scientific Research Applications

3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in various areas of scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and reduce inflammation in the body.

properties

IUPAC Name

3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2,3)6-8-11-9(13-12-8)7-4-5-7/h7H,4-6H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHJCPFDSMJFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC(=NN1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole

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